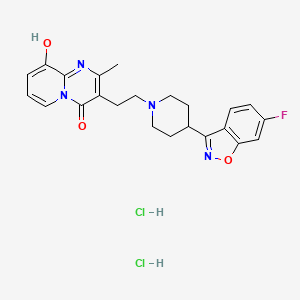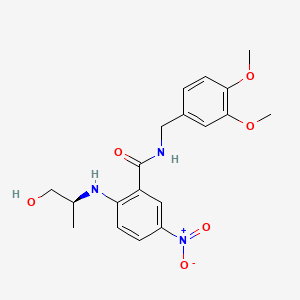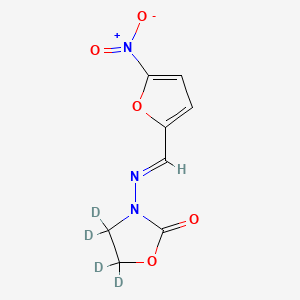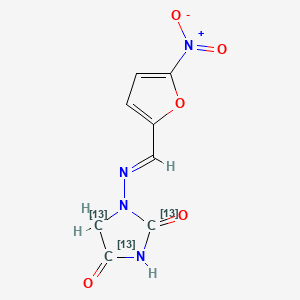
Bicifadine-d5 Clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicifadine-d5 Hydrochloride is a deuterated form of Bicifadine, a nonopioid analgesic. It is primarily used in scientific research as a reference standard for analytical purposes. The compound is known for its ability to inhibit the transport proteins that terminate the physiological actions of norepinephrine and serotonin, making it a valuable tool in the study of pain management and neurotransmitter regulation .
Aplicaciones Científicas De Investigación
Bicifadine-d5 Hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: As a reference standard for analytical methods, including mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: In studies of neurotransmitter regulation and pain management.
Medicine: Research into nonopioid analgesics and their mechanisms of action.
Industry: Quality control and validation of analytical methods in pharmaceutical production
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bicifadine-d5 Hydrochloride involves the incorporation of deuterium atoms into the Bicifadine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium.
Industrial Production Methods: Industrial production of Bicifadine-d5 Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Bicifadine-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound .
Mecanismo De Acción
The primary mechanism of action of Bicifadine-d5 Hydrochloride involves the inhibition of norepinephrine and serotonin transporters. This inhibition enhances and prolongs the actions of these neurotransmitters, contributing to its analgesic properties. The compound does not act on opiate receptors and does not exhibit anti-inflammatory activity .
Comparación Con Compuestos Similares
Bicifadine: The non-deuterated form of Bicifadine-d5 Hydrochloride.
DOV-216,303: Another serotonin-norepinephrine-dopamine reuptake inhibitor with similar properties.
Uniqueness: Bicifadine-d5 Hydrochloride is unique due to the incorporation of deuterium, which provides distinct advantages in analytical applications. The presence of deuterium atoms can enhance the stability and accuracy of analytical measurements, making it a valuable tool in research and quality control .
Propiedades
IUPAC Name |
1,2,2,6,6-pentadeuterio-5-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-9-2-4-10(5-3-9)12-6-11(12)7-13-8-12;/h2-5,11,13H,6-8H2,1H3;1H/i6D2,7D2,11D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZOPAFTLUOBOM-MRGWXENESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC2CNC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C2(C1(CNC2([2H])[2H])C3=CC=C(C=C3)C)[2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676230 |
Source


|
| Record name | 1-(4-Methylphenyl)(4,4,5,6,6-~2~H_5_)-3-azabicyclo[3.1.0]hexane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1014696-75-3 |
Source


|
| Record name | 1-(4-Methylphenyl)(4,4,5,6,6-~2~H_5_)-3-azabicyclo[3.1.0]hexane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4](/img/new.no-structure.jpg)
![2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565156.png)











